molecular formula C12H15N3O2S B12898313 2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol CAS No. 143335-25-5

2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol

Cat. No.: B12898313
CAS No.: 143335-25-5
M. Wt: 265.33 g/mol
InChI Key: MCJJBVJWSJJLKH-UHFFFAOYSA-N
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Description

2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol is a complex organic compound that features a unique structure combining an isoindole ring with an amino and imino group, connected via a thioether linkage to an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoindole core, followed by the introduction of the amino and imino groups. The thioether linkage is then formed through a nucleophilic substitution reaction, and finally, the ethoxyethanol moiety is attached via an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the imino group would yield a secondary amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a potential candidate for drug development.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Its properties may make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Indole Derivatives: These compounds also feature an indole ring and have been extensively studied for their pharmacological properties.

Uniqueness

What sets 2-(2-((3-Amino-1-imino-1H-isoindol-5-yl)thio)ethoxy)ethanol apart is its combination of functional groups and structural features, which may confer unique properties and reactivity. Its potential to form multiple types of interactions and undergo various chemical transformations makes it a versatile compound for research and development.

Properties

CAS No.

143335-25-5

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

2-[2-(1-amino-3-iminoisoindol-5-yl)sulfanylethoxy]ethanol

InChI

InChI=1S/C12H15N3O2S/c13-11-9-2-1-8(7-10(9)12(14)15-11)18-6-5-17-4-3-16/h1-2,7,16H,3-6H2,(H3,13,14,15)

InChI Key

MCJJBVJWSJJLKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SCCOCCO)C(=N)N=C2N

Origin of Product

United States

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